5-Fluoro-N-piperidin-4-yl-1H-indole-2-carboxamide
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Overview
Description
5-Fluoro-N-piperidin-4-yl-1H-indole-2-carboxamide is a chemical compound belonging to the class of indole derivatives. Indole is a heterocyclic aromatic organic compound, and its derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-N-piperidin-4-yl-1H-indole-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-fluoro-1H-indole-2-carboxylic acid and piperidin-4-ylamine as the primary starting materials.
Coupling Reaction: The carboxylic acid group of 5-fluoro-1H-indole-2-carboxylic acid is activated using reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) in a solvent like N,N-Dimethylformamide (DMF).
Amide Formation: The activated carboxylic acid is then coupled with piperidin-4-ylamine to form the desired amide bond.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-N-piperidin-4-yl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can be performed on the indole ring or the amide group.
Substitution: The compound can undergo nucleophilic substitution reactions at the fluorine atom or the amide nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols can be used, with reaction conditions varying based on the specific substitution reaction.
Major Products Formed:
Oxidation: Indole-2-carboxylic acid derivatives.
Reduction: Reduced indole derivatives or amides.
Substitution: Substituted indole derivatives or amides.
Scientific Research Applications
Chemistry: In chemistry, 5-Fluoro-N-piperidin-4-yl-1H-indole-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its indole core is known to interact with various biological targets, making it useful in drug discovery.
Medicine: In the medical field, this compound is being investigated for its therapeutic potential. Its anti-inflammatory and anticancer properties are of particular interest, with studies exploring its use in treating conditions such as arthritis and certain types of cancer.
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in polymer chemistry and material science.
Mechanism of Action
The mechanism by which 5-Fluoro-N-piperidin-4-yl-1H-indole-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The indole core of the compound binds to various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context, but common mechanisms include inhibition of enzyme activity and modulation of receptor signaling.
Comparison with Similar Compounds
5-Fluoro-1H-indole-2-carboxylic acid: A closely related compound without the piperidin-4-yl group.
N-piperidin-4-yl-1H-indole-2-carboxamide: Similar to the target compound but without the fluorine atom.
5-Fluoro-N-piperidin-4-yl-indole-3-carboxamide: A structural isomer with the carboxamide group at a different position on the indole ring.
Uniqueness: The presence of both the fluorine atom and the piperidin-4-yl group in 5-Fluoro-N-piperidin-4-yl-1H-indole-2-carboxamide gives it unique chemical and biological properties compared to its analogs. The fluorine atom enhances the compound's reactivity and binding affinity, while the piperidin-4-yl group provides additional structural complexity.
Properties
IUPAC Name |
5-fluoro-N-piperidin-4-yl-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O/c15-10-1-2-12-9(7-10)8-13(18-12)14(19)17-11-3-5-16-6-4-11/h1-2,7-8,11,16,18H,3-6H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNMQYFZXHMSQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2=CC3=C(N2)C=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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